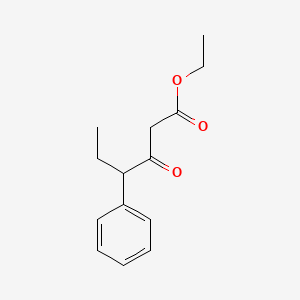

Ethyl 3-oxo-4-phenylhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-oxo-4-phenylhexanoate is an organic compound with the molecular formula C14H18O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-4-phenylhexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-phenylhexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-oxo-4-phenylhexanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-phenylhexanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, participating in various metabolic pathways. The ester group can be hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols .

Comparison with Similar Compounds

Ethyl 3-oxo-4-phenylhexanoate can be compared with other similar compounds, such as:

Ethyl acetoacetate: Both compounds contain ester groups, but ethyl acetoacetate has a simpler structure.

Benzyl acetate: This compound also contains an ester group but differs in the aromatic ring substitution.

Ethyl benzoate: Similar in containing an ester group, but with different substituents on the aromatic ring.

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Biological Activity

Ethyl 3-oxo-4-phenylhexanoate is an organic compound noted for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 234.29 g/mol

- Physical State : Light yellow liquid

- Boiling Point : Approximately 290°C

- Solubility : Slightly soluble in chloroform and dimethyl sulfoxide; limited solubility in methanol

This compound serves as a synthetic intermediate in organic synthesis, particularly in the formation of biologically active derivatives. Its unique structure allows for various chemical reactions that lead to compounds with significant pharmacological effects.

The biological activity of this compound primarily arises from its derivatives, which have been studied for their interactions with specific cellular targets. These interactions influence critical pathways related to:

- Cell Signaling : Modulation of pathways involved in inflammation and cancer.

- Gene Expression : Inhibition of transcription factors such as AP-1 and NF-κB, which are pivotal in regulating inflammatory responses and oncogenesis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiprion Activity : Derivatives have shown potential in inhibiting prion diseases, suggesting neuroprotective properties.

- Antimicrobial Properties : Preliminary studies indicate possible antimicrobial effects, warranting further investigation.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, although direct evidence for the parent compound remains limited.

- Anticancer Potential : Compounds derived from this compound may influence cell proliferation and apoptosis, making them candidates for cancer therapy.

Comparative Studies

A comparative analysis with similar compounds highlights the unique aspects of this compound's biological activity:

| Compound Name | Key Biological Activity |

|---|---|

| Ethyl 2-phenylacetoacetate | Antiprion properties |

| Ethyl 4-phenyl-3-ketobutanoate | Inhibition of NF-kB |

| Ethyl 4-phenylacetoacetate | Limited studies on biological activity |

| This compound | Potential antimicrobial and anticancer effects |

Synthesis and Evaluation

A significant study published in the Journal of Medicinal Chemistry demonstrated the synthesis of pyrazolone derivatives from this compound. The evaluation revealed that certain derivatives exhibited substantial inhibitory effects on prion replication through in vitro assays, emphasizing their therapeutic potential.

Mechanistic Insights

Further research has focused on the metabolic pathways involving this compound. Its derivatives undergo various transformations, including oxidation and reduction reactions, which can significantly alter their biological activities.

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 3-oxo-4-phenylhexanoate |

InChI |

InChI=1S/C14H18O3/c1-3-12(11-8-6-5-7-9-11)13(15)10-14(16)17-4-2/h5-9,12H,3-4,10H2,1-2H3 |

InChI Key |

XSDCHQDUIUELCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)CC(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.